Cas no 1335520-31-4 ((2R)-1-cyclobutylpropan-2-amine)
(2R)-1-cyclobutylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-cyclobutylpropan-2-amine
- (R)-1-cyclobutylpropan-2-aMine
- Cyclobutaneethanamine, α-methyl-, (αR)-
- EN300-1858488
- SCHEMBL21765542
- 1335520-31-4
-
- Inchi: 1S/C7H15N/c1-6(8)5-7-3-2-4-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1
- InChI Key: GPEFCRXOFGOZFQ-ZCFIWIBFSA-N
- SMILES: C(C1CCC1)[C@H](N)C
Computed Properties
- Exact Mass: 113.120449483g/mol
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 66.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.876±0.06 g/cm3(Predicted)
- Boiling Point: 132.0±8.0 °C(Predicted)
- pka: 10.76±0.10(Predicted)
(2R)-1-cyclobutylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858488-1g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-5g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-10g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-0.05g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-0.1g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-0.25g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-0.5g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-1.0g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 1g |
$1829.0 | 2023-06-01 | ||
| Enamine | EN300-1858488-2.5g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1858488-5.0g |
(2R)-1-cyclobutylpropan-2-amine |
1335520-31-4 | 5g |
$5304.0 | 2023-06-01 |
(2R)-1-cyclobutylpropan-2-amine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (2R)-1-cyclobutylpropan-2-amine
Recent Advances in the Study of (2R)-1-cyclobutylpropan-2-amine (CAS: 1335520-31-4): A Comprehensive Research Brief
The compound (2R)-1-cyclobutylpropan-2-amine (CAS: 1335520-31-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug development. The compound's unique structural features, including its cyclobutyl moiety and chiral center, make it a promising candidate for further investigation.
Recent studies have highlighted the synthetic pathways for (2R)-1-cyclobutylpropan-2-amine, with particular emphasis on enantioselective synthesis to ensure high purity of the (R)-enantiomer. Advanced catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve this goal. These methods not only improve yield but also reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.
Pharmacological evaluations of (2R)-1-cyclobutylpropan-2-amine have revealed its potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. This activity profile positions it as a candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease. However, further preclinical studies are required to fully elucidate its mechanism of action and therapeutic window.
In addition to its CNS applications, (2R)-1-cyclobutylpropan-2-amine has shown promise in oncology research. Recent findings indicate that the compound may act as a small-molecule inhibitor of certain kinases involved in cancer cell proliferation. Structural-activity relationship (SAR) studies are underway to optimize its efficacy and selectivity, with the aim of developing novel targeted therapies. These efforts are supported by computational modeling and high-throughput screening techniques, which accelerate the identification of lead compounds.
The safety and toxicological profile of (2R)-1-cyclobutylpropan-2-amine is another critical area of investigation. Early toxicology studies have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, comprehensive assessments of long-term effects and potential off-target interactions are still needed. Regulatory considerations, such as compliance with Good Laboratory Practice (GLP) standards, are also being addressed to facilitate future clinical trials.
In conclusion, (2R)-1-cyclobutylpropan-2-amine (CAS: 1335520-31-4) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its dual potential in CNS and oncology applications, coupled with advances in synthetic methodologies, underscores its significance. Continued interdisciplinary collaboration will be essential to translate these findings into clinically viable therapies. This brief serves as a foundation for researchers seeking to explore the compound's full potential and contribute to its development.
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